molecular formula C21H26O5 B1583314 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione CAS No. 7091-05-6

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

Cat. No.: B1583314
CAS No.: 7091-05-6
M. Wt: 358.4 g/mol
InChI Key: WQMGIEOKPKMWEY-BDNCKTDXSA-N
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Description

9β,11β-Epoxy-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione, also known as 16alpha-Methylepoxide, is a metabolite of Mometasone Furoate . Mometasone Furoate is a tropical corticosteroid used as an anti-inflammatory . The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C22H28O5 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 372.45 and a molecular formula of C22H28O5 . It has a low solubility in most solvents . Other physical and chemical properties such as melting point, boiling point, flash point, and refractive index are not provided in the search results.

Scientific Research Applications

Bioactive Compounds from Plants

Research on compounds structurally similar to "9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione" has revealed their presence in various plants, such as Nerium oleander. These compounds have been evaluated for their anti-inflammatory, cytotoxic, and multidrug resistance (MDR)-reversal activities. For example, certain pregnanes isolated from Nerium oleander have shown significant effects on calcein accumulation in MDR human ovarian cancer cells, indicating their potential in overcoming drug resistance in cancer treatment (Bai et al., 2007).

Synthetic Approaches and Derivatives

Alternative synthesis methods for related corticoids, serving as intermediates to potent anti-inflammatory agents like Betamethasone, demonstrate the versatility of these compounds in drug development. The synthesis often involves key reactions such as bis-epoxidation and regiospecific elimination, highlighting the complex chemistry involved in producing these bioactive steroids (Andrews et al., 1996).

Anti-inflammatory Properties

The structural modification of steroids, including the introduction of halogen atoms and alterations in the molecular backbone, can enhance their anti-inflammatory properties without systemic side effects. This aspect of research opens avenues for developing topically applied drugs with minimized adverse effects (Toscano et al., 1977).

Allergic Rhinitis and Asthma Treatment

The process of acylation of specific hydroxypregna-diones, leading to compounds used in treating allergic rhinitis and asthma, illustrates the application of these steroids in creating effective treatments for common respiratory conditions (Mealy et al., 2001).

Mechanism of Action

Target of Action

Prednisone Impurity 1, also known as (4AS,4bS,5aS,6aS,7R,9aS,9bS)-7-hydroxy-7-(2-hydroxyacetyl)-4a,6a-dimethyl-5a,6,6a,7,8,9,9a,9b,10,11-decahydrocyclopenta[1,2]phenanthro[4,4a-b]oxiren-2(4aH)-one or 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

The interaction of Prednisone Impurity 1 with its target involves binding to the glucocorticoid receptor, which leads to changes in gene transcription . This results in the modulation of protein synthesis, affecting cellular functions and responses .

Biochemical Pathways

Prednisone Impurity 1 affects various biochemical pathways. Its binding to the glucocorticoid receptor can lead to the suppression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators . It can also stimulate the expression of anti-inflammatory genes, further contributing to its anti-inflammatory effects .

Pharmacokinetics

The pharmacokinetics of Prednisone Impurity 1 involve its metabolism in the liver to its active form, prednisolone . The pharmacokinetics of prednisolone are dose-dependent, with an increase in dose leading to an increase in volume of distribution and plasma clearance .

Result of Action

The molecular and cellular effects of Prednisone Impurity 1’s action include the reduction of inflammation and immune responses . This is achieved through the modulation of gene expression, leading to decreased production of inflammatory mediators and increased production of anti-inflammatory proteins .

Action Environment

The action, efficacy, and stability of Prednisone Impurity 1 can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Additionally, patient characteristics such as age, sex, body weight, and serum albumin concentration can also impact the pharmacokinetics and subsequent effects of Prednisone Impurity 1 .

Properties

CAS No.

7091-05-6

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(1S,2S,10S,11S,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C21H26O5/c1-18-7-5-13(23)9-12(18)3-4-15-14-6-8-20(25,16(24)11-22)19(14,2)10-17-21(15,18)26-17/h5,7,9,14-15,17,22,25H,3-4,6,8,10-11H2,1-2H3/t14-,15-,17-,18-,19-,20?,21+/m0/s1

InChI Key

WQMGIEOKPKMWEY-BDNCKTDXSA-N

Isomeric SMILES

C[C@]12C[C@H]3[C@]4(O3)[C@H]([C@@H]1CCC2(C(=O)CO)O)CCC5=CC(=O)C=C[C@]45C

SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C

Canonical SMILES

CC12CC3C4(O3)C(C1CCC2(C(=O)CO)O)CCC5=CC(=O)C=CC45C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 2
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 3
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 4
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 5
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione
Reactant of Route 6
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione

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